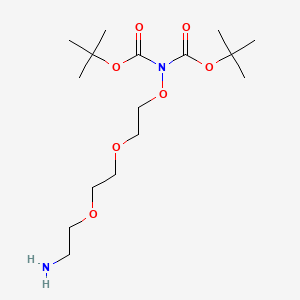
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethoxy)(tert-butoxycarbonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate: is a chemical compound with the molecular formula C11H24N2O5 and a molecular weight of 264.32 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(2-aminoethoxy)ethoxy)ethanol under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a protecting group for amines in organic synthesis. It helps prevent unwanted reactions during multi-step synthesis processes .
Biology: In biological research, it is used to modify biomolecules, such as peptides and proteins, to study their functions and interactions .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate involves its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under mild conditions, allowing for the controlled release of the protected amine . This property is particularly useful in organic synthesis and drug development .
Vergleich Mit ähnlichen Verbindungen
tert-butyl 2-(2-aminoethoxy)ethylcarbamate: Similar structure but with fewer ethoxy groups.
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Similar structure but with different substituents.
Uniqueness: tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate is unique due to its specific structure, which provides enhanced solubility and stability compared to other similar compounds . This makes it particularly useful in applications requiring precise control over chemical reactions and modifications .
Eigenschaften
Molekularformel |
C16H32N2O7 |
|---|---|
Molekulargewicht |
364.43 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H32N2O7/c1-15(2,3)24-13(19)18(14(20)25-16(4,5)6)23-12-11-22-10-9-21-8-7-17/h7-12,17H2,1-6H3 |
InChI-Schlüssel |
PFKVWDFFJWLVCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


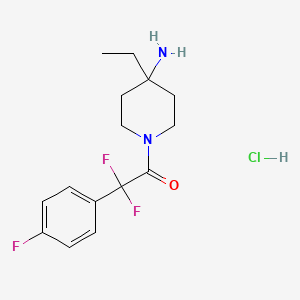
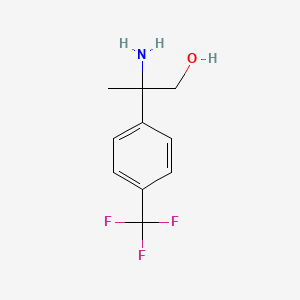
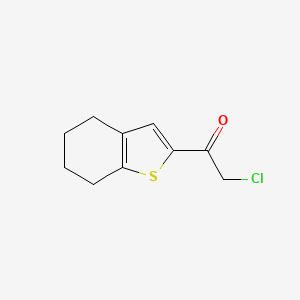
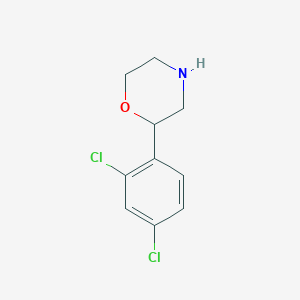

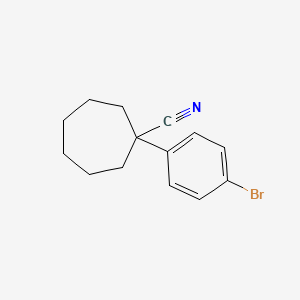
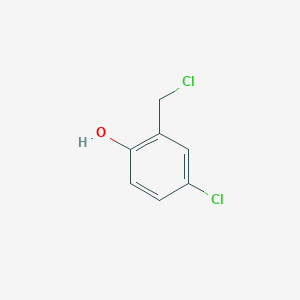
![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
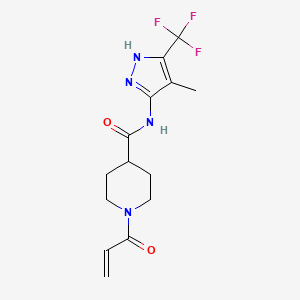
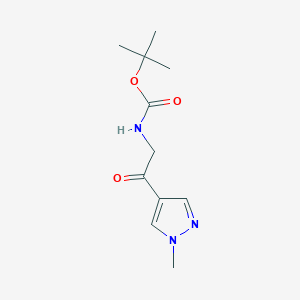
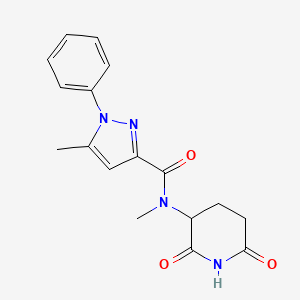

![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
